molecular formula C7H14N2O5S B1660440 Thiourea, beta-D-glucopyranosyl- CAS No. 76822-35-0

Thiourea, beta-D-glucopyranosyl-

Cat. No.: B1660440
CAS No.: 76822-35-0
M. Wt: 238.26 g/mol
InChI Key: NFLXFOWCDDYFIR-VFUOTHLCSA-N
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Description

Thiourea, beta-D-glucopyranosyl- is a specialized chemical conjugate that integrates a thiourea pharmacophore with a glucose moiety, designed to enhance biological activity and target specificity in therapeutic research. This compound serves as a key scaffold in the development of novel anti-infective and anticancer agents. In antimicrobial research, derivatives of this glucosyl thiourea core structure have demonstrated significant activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis , as well as Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanism of action involves the potent inhibition of critical bacterial enzymes, with specific compounds showing strong activity against S. aureus DNA gyrase and dihydrofolate reductase, essential for bacterial DNA replication and folate synthesis, respectively . Beyond anti-infective applications, this compound class is being explored in oncology. When conjugated with organic arsenic groups, the thiourea-beta-D-glucopyranosyl structure has shown enhanced selectivity and cytotoxicity against human solid tumor cell lines, including colon cancer (HCT-116) and liver cancer (HepG2) cells, by improving the therapeutic index of the arsenic moiety . The carbohydrate component can facilitate increased aqueous solubility and influence drug-like properties, making this hybrid molecule a valuable tool for researchers in medicinal chemistry and chemical biology investigating targeted therapies and structure-activity relationships (SAR).

Properties

CAS No.

76822-35-0

Molecular Formula

C7H14N2O5S

Molecular Weight

238.26 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea

InChI

InChI=1S/C7H14N2O5S/c8-7(15)9-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2,(H3,8,9,15)/t2-,3-,4+,5-,6-/m1/s1

InChI Key

NFLXFOWCDDYFIR-VFUOTHLCSA-N

SMILES

C(C1C(C(C(C(O1)NC(=S)N)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)NC(=S)N)O)O)O)O

Other CAS No.

76822-35-0

Origin of Product

United States

Scientific Research Applications

Synthesis of Thiourea, beta-D-glucopyranosyl-

The synthesis of thiourea derivatives containing the beta-D-glucopyranosyl moiety typically involves the reaction of glucopyranosyl isothiocyanate with suitable amines or amino compounds. Recent studies have demonstrated efficient synthetic methods, including microwave-assisted techniques that yield high purity and quantity of thiourea derivatives. For instance, the reaction of 2-amino-4-arylthiazoles with peracetylated glucopyranosyl isothiocyanate resulted in various substituted thioureas with promising biological activities .

Biological Activities

2.1 Antimicrobial Activity

Thiourea derivatives have shown significant antimicrobial properties. A study evaluated several synthesized thioureas for their ability to inhibit bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for some compounds were found to be as low as 0.78 μg/mL, indicating potent antibacterial activity . Additionally, these compounds were tested against fungal strains like Aspergillus niger and Candida albicans, showing effective antifungal properties as well .

2.2 Anticancer Activity

Research has indicated that thiourea derivatives can enhance the selectivity of certain anticancer agents. For example, a study involving a glucose-conjugated arsenic compound demonstrated increased selectivity towards human colon cancer cells when combined with thiourea . This suggests that the incorporation of the beta-D-glucopyranosyl moiety may improve the therapeutic index of certain anticancer drugs.

2.3 Enzyme Inhibition

Thiourea derivatives have also been investigated for their potential as enzyme inhibitors. Notably, compounds derived from thiourea have been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. One specific derivative exhibited an IC50 value of 1.25 μM against DNA gyrase, highlighting its potential as a lead compound for antibiotic development .

Antimicrobial Evaluation

A comprehensive study synthesized eight glucose-conjugated thioureas and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that hydrophilic interactions contributed significantly to the observed antimicrobial effects .

Anticancer Research

In another study focusing on anticancer applications, a novel thiourea derivative was designed to reduce the toxicity associated with trivalent arsenic compounds while enhancing their anticancer efficacy. The incorporation of a D-glucosamine linker was crucial in achieving this balance, demonstrating the versatility of thiourea derivatives in drug design .

Data Tables

Compound Synthesis Method MIC (μg/mL) IC50 (μM) Biological Activity
4cMicrowave-assisted0.78-Antibacterial
4gConventional1.25-Antifungal
4hMicrowave-assisted3.1251.25Enzyme inhibitor

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives and glycosylated analogs exhibit diverse structural and functional properties. Below is a comparative analysis of beta-D-glucopyranosyl thiourea with key analogs:

Physicochemical Properties

  • Solubility: Beta-D-glucopyranosyl thiourea’s benzyl groups confer lipophilicity, whereas acetylated analogs (e.g., peracetylated derivatives) balance hydrophilicity for better aqueous compatibility .
  • Stability : Thiourea derivatives generally exhibit lower thermal stability than urea analogs due to weaker C=S bonds .

Key Research Findings

Synthetic Efficiency: Beta-D-glucopyranosyl thiourea synthesis achieves >90% yield under optimized conditions (KSCN, PEG-400), outperforming traditional methods .

Biological Relevance : Glycosylation enhances thiourea’s bioavailability, as seen in peracetylated derivatives with benzo-thiazole moieties .

Structure-Activity Relationship (SAR): Electron-withdrawing substituents (e.g., bromo in 3b) improve anticancer activity . Hydrophilic groups (e.g., amino acids) enhance protozoan membrane targeting .

Preparation Methods

Classical Isothiocyanate Method (Fischer Method)

Historical Development

The classical method for synthesizing beta-D-glucopyranosyl thiourea was developed by Emil Fischer in 1914. This approach uses glucopyranosyl isothiocyanate as a key intermediate which subsequently reacts with amines to form the corresponding thioureas.

Reaction Mechanism and Conditions

In this method, 2,3,4,6-tetra-acetyl-beta-D-glucopyranosyl isothiocyanate is first prepared from 1-bromo-2,3,4,6-tetra-acetyl-alpha-D-glucopyranuronate by reaction with potassium thiocyanate (KSCN) in refluxing acetonitrile. The isothiocyanate intermediate then reacts with various amines (such as aniline) to form the corresponding thiourea derivatives.

The reaction can be represented as:

  • Preparation of isothiocyanate intermediate:
    1-Bromo-2,3,4,6-tetra-acetyl-alpha-D-glucopyranuronate + KSCN → 2,3,4,6-tetra-acetyl-beta-D-glucopyranosyl isothiocyanate + KBr

  • Formation of thiourea derivative:
    2,3,4,6-tetra-acetyl-beta-D-glucopyranosyl isothiocyanate + R-NH2 → 2,3,4,6-tetra-acetyl-beta-D-glucopyranosyl thiourea

Limitations and Improvements

The original Fischer method had several drawbacks, including:

  • Multi-stage process requirement
  • Use of expensive reagents (silver salts)
  • Need for expensive catalysts (platinum dioxide)
  • Use of aggressive and toxic reagents (sodium azide, bromine)
  • High pressure requirements
  • Extended reaction times

Improvements to the original method have been reported, with the yield of acetyl-beta-D-glucopyranosyl isothiocyanate being raised from 60% to 80% through optimization of reaction conditions.

Thionization of Glycosyl Urea using Lawesson's Reagent

Reaction Principles

A more modern approach involves the thionization of glycosyl ureas using Lawesson's reagent (2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetan-2,4-disulfide). This method offers a simpler and more accessible route compared to the classical Fischer method.

Synthesis Procedure

The method is based on the interaction of N-methyl-N1-(beta-D-glycopyranosyl)-urea with Lawesson's reagent at a 1:1 ratio in pyridine. The reaction proceeds quickly and leads to the formation of N-methyl-N1-(beta-D-glycopyranosyl)-thiourea.

Reaction Mechanism

The reaction proceeds through the decomposition of Lawesson's reagent into dithiometaphosphonate, which has a resonant structure. The interaction of dithiometaphosphonate with glycosylmethyl urea leads to the formation of intermediate cyclic thioketals, which subsequently decompose to produce the final thiourea products.

The reaction can be represented as:

Glycosyl urea + Lawesson's reagent → Intermediate cyclic thioketals → Glycosyl thiourea

Spectroscopic Characterization

13C NMR spectra of N-methyl-N1-(beta-D-glucopyranosyl) thiourea show the anomeric carbon atoms in the range of δ 60.69-81.09 ppm, confirming the beta-configuration of the glycosidic bond. Signals at 60.69 ppm and δ 69.42 suggest that the glucoside residue is in the pyranose form. The methyl group appears at δ 26.28 ppm, and the C=S signals are observed at approximately 160.13 ppm.

Reaction of beta-D-glucopyranosylammonium Carbamate with Isothiocyanates

General Method Description

This approach involves the reaction of beta-D-glucopyranosylammonium carbamate with isothiocyanates, isothiocyanates, or isoselenocyanates in dry pyridine at room temperature. It appears to be a general method for preparing beta-D-glucopyranosyl ureas, thioureas, and selenoureas, respectively.

Modern Synthetic Approaches

Conventional Heating Method

Reaction Conditions

In this approach (referred to as "Procedure D" in one study), dioxan is used as a solvent (10 mL for 1 mmol of each reagent), and the reaction is carried out using conventional heating methods. The reaction involves 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate and various substituted 2-aminopyrimidines.

Yields and Advantages

This method provides target thioureas with yields ranging from 54% to 76%. The advantage is the use of conventional heating equipment, making it accessible to most laboratories.

Microwave-assisted Synthesis

Reaction Conditions

The solvent-free microwave-assisted conditions (referred to as "Procedure E") involve the reaction of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate with various amines under microwave irradiation.

Yields and Advantages

This method provides improved yields (67-82%) compared to the conventional heating method. The advantages include solvent-free conditions, shorter reaction times, and higher yields.

Comparative Analysis of Synthetic Methods

Table 1: Comparison of Different Synthetic Methods for beta-D-glucopyranosyl Thiourea

Method Key Reagents Conditions Yields Advantages Limitations
Fischer Method 1-Bromo-2,3,4,6-tetra-acetyl-α-D-glucopyranuronate, KSCN, amines Reflux in acetonitrile 60-80% Well-established Multi-stage, expensive reagents, toxic materials
Lawesson's Reagent Glycosyl urea, Lawesson's reagent Pyridine, room temperature Not specified Simple, one-step, mild conditions Requires prior synthesis of glycosyl urea
β-D-glucopyranosylammonium Carbamate β-D-glucopyranosylammonium carbamate, isothiocyanates Dry pyridine, room temperature Not specified General method, mild conditions Limited data on yields
Conventional Heating 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, amines Dioxan, conventional heating 54-76% Accessible equipment Moderate yields, solvent use
Microwave-assisted 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, amines Solvent-free, microwave 67-82% Higher yields, shorter times, solvent-free Requires specialized equipment

Spectroscopic Characterization and Analysis

Infrared Spectroscopy

Infrared spectroscopy is commonly used to confirm the formation of thiourea derivatives. The characteristic C=S stretching vibration appears in the region of 1100-1200 cm−1, while the N-H stretching appears around 3300-3500 cm−1.

Nuclear Magnetic Resonance Spectroscopy

1H NMR Analysis

1H NMR spectroscopy is useful for confirming the structure of beta-D-glucopyranosyl thiourea derivatives. The anomeric proton typically appears as a doublet around 5.5-6.0 ppm, with coupling constants (J) of 8-10 Hz indicating the beta configuration.

13C NMR Analysis

In 13C NMR spectra of N-methyl-N1-(beta-D-glucopyranosyl) thiourea, the anomeric carbon atoms are found in the range of δ 60.69-81.09 ppm, confirming the beta-configuration. The C=S carbon typically appears around 160 ppm.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of beta-D-glucopyranosyl thiourea derivatives. The molecular ion peak and characteristic fragmentation patterns help confirm the structure.

Elemental Analysis

Elemental analysis is commonly performed to confirm the purity and composition of synthesized compounds, measuring the percentages of carbon, hydrogen, nitrogen, and sulfur to match theoretical values.

Q & A

Q. What are the key considerations for optimizing the synthesis of thiourea, beta-D-glucopyranosyl- derivatives in carbohydrate chemistry?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters, including temperature (e.g., 60–80°C for glycosylation), solvent selection (e.g., DMF for solubility), and catalyst choice (e.g., TMSOTf for thioglycoside formation). Purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC (C18 reverse-phase columns) are critical for isolating high-purity products . Monitoring reaction progress via TLC or LC-MS ensures intermediate stability and minimizes side products like hydrolyzed sugars.

Q. Which spectroscopic techniques are most effective for characterizing thiourea, beta-D-glucopyranosyl- derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is essential for confirming glycosidic bond formation and thiourea linkage. For example, anomeric proton signals (δ 4.8–5.5 ppm) and thiourea NH protons (δ 7.5–8.5 ppm) provide structural insights. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while FT-IR identifies functional groups (e.g., C=S stretch at ~1250 cm1^{-1}) .

Q. How can researchers design experiments to assess the hydrolytic stability of thiourea, beta-D-glucopyranosyl- under physiological conditions?

Methodological Answer: Stability studies should simulate physiological pH (e.g., pH 7.4 buffer) and temperature (37°C) over 24–72 hours. Use HPLC or LC-MS to quantify degradation products (e.g., free glucose or thiourea). Comparative analysis with control compounds (e.g., O-glycosides) can highlight the thiourea group’s resistance to enzymatic cleavage (e.g., β-glucosidase) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for thiourea, beta-D-glucopyranosyl- derivatives?

Methodological Answer: Address discrepancies by standardizing assay conditions (e.g., cell line selection, incubation time) and validating purity (≥95% by HPLC). Replicate studies across independent labs to confirm reproducibility. Meta-analyses of existing data can identify confounding variables, such as solvent effects (DMSO vs. aqueous buffers) on cytotoxicity .

Q. How can factorial design improve the study of structure-activity relationships (SAR) in thiourea, beta-D-glucopyranosyl- analogs?

Methodological Answer: Implement a 2k^k factorial design to evaluate variables like substituent position (C-2 vs. C-6), thiourea alkylation, and sugar conformation. Response surface methodology (RSM) quantifies interactions between variables, optimizing bioactivity (e.g., IC50_{50} in enzyme inhibition assays). Use ANOVA to identify statistically significant factors .

Q. What mechanistic approaches elucidate the role of thiourea, beta-D-glucopyranosyl- in carbohydrate-protein interactions?

Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) with lectins or enzymes. Molecular docking (e.g., AutoDock Vina) predicts binding modes, while mutagenesis studies validate key residues (e.g., His158 in concanavalin A). Competitive assays with inhibitors (e.g., methyl α-D-mannopyranoside) confirm specificity .

Q. How should researchers integrate theoretical frameworks to explain anomalous spectroscopic data in thiourea, beta-D-glucopyranosyl- studies?

Methodological Answer: Apply density functional theory (DFT) to model electronic structures and predict NMR chemical shifts or IR vibrations. Compare computational results (e.g., Gaussian09 calculations) with experimental data to identify conformational anomalies (e.g., chair vs. boat sugar rings). Collaborate with computational chemists to refine models .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure thiourea, beta-D-glucopyranosyl- derivatives?

Methodological Answer: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (e.g., lipase-mediated acylations) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Document all synthetic steps in detail, including solvent drying methods (e.g., molecular sieves) and inert atmosphere conditions (N2_2/Ar) .

Methodological Notes

  • Data Validation : Cross-reference findings with public databases (e.g., PubChem, EPA DSSTox) for physicochemical property verification .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., thiourea derivatives’ toxicity) and biological materials .
  • Theoretical Alignment : Link hypotheses to established frameworks (e.g., lock-and-key vs. induced-fit models in glycosidase inhibition) to contextualize results .

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